甲基雄烷酮,

描述

17-beta-Hydroxy Exemestane, also known as 17-beta-Hydroxy Exemestane, is a useful research compound. Its molecular formula is C₂₀H₂₈O₂ and its molecular weight is 300.44. The purity is usually 95%.

BenchChem offers high-quality 17-beta-Hydroxy Exemestane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-beta-Hydroxy Exemestane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质合成和氮储存

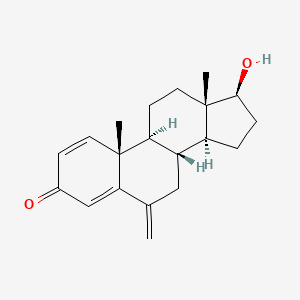

甲基雄烷酮是一种蛋白质同化雄激素类固醇,可以促进蛋白质合成并支持氮储存 {svg_1}。这使得它成为健康和健身领域的宝贵化合物,在这些领域,蛋白质合成和氮保留对于肌肉生长和恢复至关重要。

肾脏促红细胞生成素释放的增强

已经发现该化合物可以增强肾脏中促红细胞生成素的释放 {svg_2}。促红细胞生成素是一种刺激红细胞生成的激素,可以有效治疗贫血和其他与红细胞计数低相关的疾病。

工业生产

甲基雄烷酮的工业生产主要依靠化学合成 {svg_3}。 然而,此过程存在各种问题,例如转换过程复杂、副产物过多以及严重的環境污染 {svg_4}。

生物合成途径

由于化学合成的局限性,甲基雄烷酮的生物合成方法引起了广泛关注 {svg_5}。 在最近的一项研究中,甲基雄烷酮是通过17β-羟基类固醇脱氢酶(17β-HSD)和3-酮-Δ1-脱氢酶(KstD)的双酶级联反应,从雄烯二酮(AD)中以两步合成 {svg_6}。

合成效率的优化

为了提高甲基雄烷酮的合成效率,对双酶体系的表达条件进行了优化 {svg_7}。 探索这条途径将为高效酶法合成甲基雄烷酮提供基础 {svg_8}。

6. 在环境污染处理中的潜在应用 虽然与甲基雄烷酮没有直接关系,但值得注意的是,类似的化合物,例如亚甲基蓝,已被研究用于其在环境污染处理中的潜在应用 {svg_9}。 例如,从菠萝蜜皮中提取的生物炭已被用于从水溶液中去除亚甲基蓝 {svg_10}。

作用机制

Target of Action

Methylene Boldenone, also known as Boldenone, primarily targets the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is involved in numerous physiological processes, including the regulation of gene transcription .

Mode of Action

Methylene Boldenone interacts with its target, the Androgen Receptor, by binding to it . This binding regulates gene transcription, leading to changes in the expression of genes that are under the control of this receptor .

Biochemical Pathways

It is known that the activation of the androgen receptor can lead to various downstream effects, including the regulation of gene transcription .

Pharmacokinetics

It is known that the compound has a half-life of approximately 14 days . This suggests that the compound is relatively stable in the body, allowing for sustained activity over a prolonged period.

Result of Action

The primary result of Methylene Boldenone’s action is its anabolic activity, which is characterized by increased nitrogen retention, protein synthesis, appetite stimulation, and the release of erythropoietin in the kidneys . These effects contribute to the compound’s use in bodybuilding and other activities where muscle growth and recovery are desired .

生化分析

Biochemical Properties

17-beta-Hydroxy Exemestane has been observed to bind estrogen receptor α (ERα) very weakly and androgen receptor (AR) strongly . It interacts with these receptors through selective recognition motifs employed by 17β-estradiol and R1881, respectively .

Cellular Effects

In MCF-7 and T47D breast cancer cells, 17-beta-Hydroxy Exemestane has been found to induce proliferation, stimulate cell cycle progression, and regulate transcription at high sub-micromolar and micromolar concentrations through ER . It exerts these effects through AR at low nanomolar concentrations selectively in T47D cells .

Molecular Mechanism

The molecular mechanism of 17-beta-Hydroxy Exemestane involves binding interactions with ERα and AR . It down-regulates ERα protein levels at high concentrations in a cell type–specific manner similarly as 17β-estradiol, and increases AR protein accumulation at low concentrations in both cell types similarly as R1881 .

Metabolic Pathways

17-beta-Hydroxy Exemestane is involved in the metabolic pathway of Exemestane, which is known to undergo reduction to form the active 17β-dihydro-EXE and subsequent glucuronidation .

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDPYPMRHKQTDM-NHWXPXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464522 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122370-91-6, 140461-66-1 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DIHYDROEXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)

![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)

![1H-Pyrazolo[3,4-c]pyridine, 3-bromo-4-chloro-](/img/structure/B1145744.png)